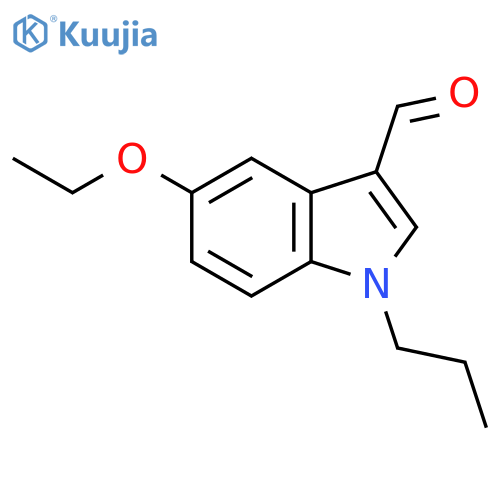

Cas no 1134334-43-2 (5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde)

1134334-43-2 structure

商品名:5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde

CAS番号:1134334-43-2

MF:C14H17NO2

メガワット:231.290283918381

MDL:MFCD12027457

CID:2130688

5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde

- STK504694

-

- MDL: MFCD12027457

- インチ: 1S/C14H17NO2/c1-3-7-15-9-11(10-16)13-8-12(17-4-2)5-6-14(13)15/h5-6,8-10H,3-4,7H2,1-2H3

- InChIKey: JYDKVFPUDYMXFR-UHFFFAOYSA-N

- ほほえんだ: O(CC)C1C=CC2=C(C=1)C(C=O)=CN2CCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 257

- トポロジー分子極性表面積: 31.2

5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E262060-250mg |

5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde |

1134334-43-2 | 250mg |

$ 275.00 | 2022-06-05 | ||

| Chemenu | CM246738-1g |

5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde |

1134334-43-2 | 95%+ | 1g |

$296 | 2023-02-03 | |

| A2B Chem LLC | AI09425-500mg |

5-Ethoxy-1-propyl-1h-indole-3-carbaldehyde |

1134334-43-2 | >95% | 500mg |

$467.00 | 2024-04-20 | |

| Ambeed | A416317-1g |

5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde |

1134334-43-2 | 97% | 1g |

$267.0 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1400246-250mg |

5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde |

1134334-43-2 | 97% | 250mg |

¥1296.00 | 2024-08-09 | |

| TRC | E262060-500mg |

5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde |

1134334-43-2 | 500mg |

$ 450.00 | 2022-06-05 | ||

| TRC | E262060-1000mg |

5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde |

1134334-43-2 | 1g |

$ 720.00 | 2022-06-05 | ||

| Matrix Scientific | 038803-500mg |

5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde |

1134334-43-2 | 500mg |

$189.00 | 2023-09-09 | ||

| abcr | AB406683-500mg |

5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde; . |

1134334-43-2 | 500mg |

€269.00 | 2025-02-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1400246-1g |

5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde |

1134334-43-2 | 97% | 1g |

¥3024.00 | 2024-08-09 |

5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde 関連文献

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

1134334-43-2 (5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde) 関連製品

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1134334-43-2)5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):240.0